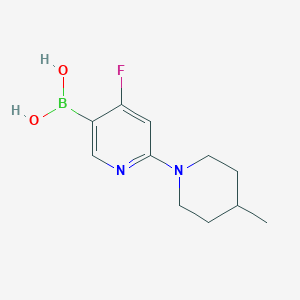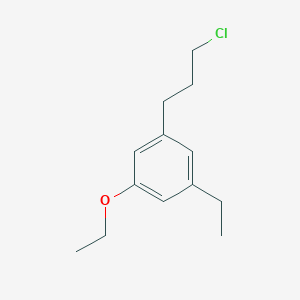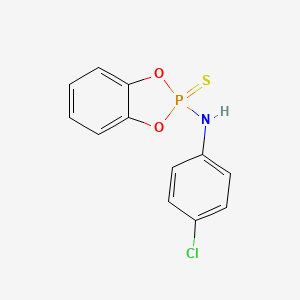
2-(4-Chloroanilino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide is a complex organic compound that features a benzodioxaphosphol ring system with an amine group and a 4-chlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide typically involves the following steps:
Formation of the Benzodioxaphosphol Ring: The benzodioxaphosphol ring can be synthesized through a cyclization reaction involving a suitable diol and a phosphorus-containing reagent.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Sulfide Group: The sulfide group can be introduced through thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 1,3,2-Benzodioxaphosphol-2-amine, N-(4-methylphenyl)-, 2-sulfide
- 1,3,2-Benzodioxaphosphol-2-amine, N-(4-fluorophenyl)-, 2-sulfide
- 1,3,2-Benzodioxaphosphol-2-amine, N-(4-bromophenyl)-, 2-sulfide
Uniqueness
1,3,2-Benzodioxaphosphol-2-amine, N-(4-chlorophenyl)-, 2-sulfide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
101397-51-7 |
|---|---|
分子式 |
C12H9ClNO2PS |
分子量 |
297.70 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C12H9ClNO2PS/c13-9-5-7-10(8-6-9)14-17(18)15-11-3-1-2-4-12(11)16-17/h1-8H,(H,14,18) |
InChIキー |
UUVBUYVRGUZLAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OP(=S)(O2)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


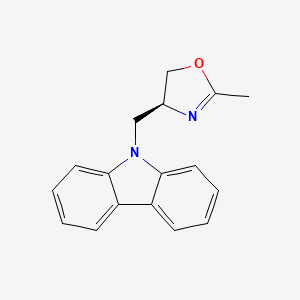

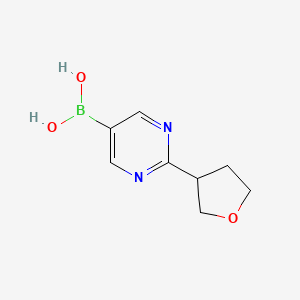
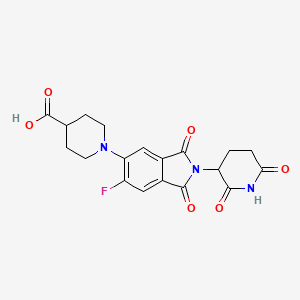

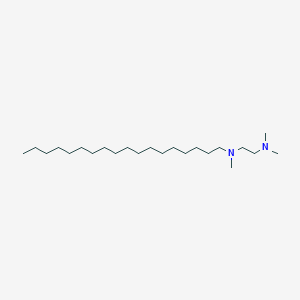
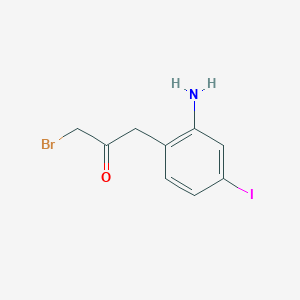
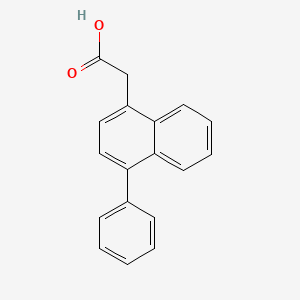
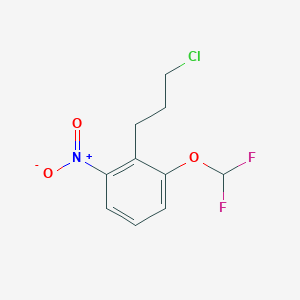

![N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate](/img/structure/B14073464.png)
